5-Morpholino-2-nitrophenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Morpholino-2-nitrophenol often involves reactions between morpholine and nitro-substituted phenols or similar structures. For example, morpholine reacts with 2,5-dimethyl-3,4-dinitrothiophen to yield dimorpholino derivatives, indicating the reactivity of morpholine in forming complex structures with nitrophenol compounds (Mugnoli et al., 1980).
Molecular Structure Analysis
The molecular structure of related morpholino-nitrophenol compounds reveals significant interactions that stabilize their structure. For instance, in a study, the morpholine ring adopts a chair conformation, and hydrogen bonds, along with C—H⋯O interactions, create a three-dimensional network, showcasing the complex intermolecular interactions within these compounds (Muralidharan et al., 2012).
Chemical Reactions and Properties
Reactions involving 5-Morpholino-2-nitrophenol derivatives include nucleophilic substitutions where morpholine can react with nitro-substituted aromatic compounds in various solvents, showing the compound's reactivity and potential for forming diverse chemical structures (Hamed, 1997).
Scientific Research Applications
-
Synthesis of Other Compounds
- The compound can be used in the synthesis of other chemical compounds . For example, it has been used in the synthesis of Pt/MnO2 nanosheets, which are highly efficient catalysts for ethylene oxidation at low temperatures .
- The specific method involves a redox reaction between KMnO4 and 2-(N-morpholino)ethane sulfonic acid (MES) at room temperature . The resulting MnO2 nanosheets showed high performance in removing C2H4 due to their high concentration of surface active oxygen species .
- The results showed that the Pt/MnO2 demonstrated enhanced catalytic performance and maintained complete removal of 20 ppm C2H4 at 50 C for at least 12 hours .
-
Preparation of Microgels
- Compounds related to “5-Morpholino-2-nitrophenol”, such as 2-(N-morpholino)ethyl methacrylate (MEMA), have been used in the preparation of microgels .
- These microgels were prepared via emulsion polymerization using glycidyl methacrylate as a comonomer cross-linker .
- While the specific results or outcomes of this application were not detailed in the source, microgels have a wide range of applications in fields like drug delivery, tissue engineering, and biosensing .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-morpholin-4-yl-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-10-7-8(1-2-9(10)12(14)15)11-3-5-16-6-4-11/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIIDARBNMZFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384066 | |
Record name | 5-morpholino-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728537 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Morpholino-2-nitrophenol | |
CAS RN |
175135-19-0 | |
Record name | 5-morpholino-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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